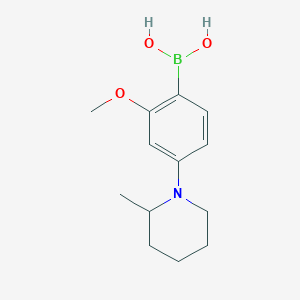
(2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H20BNO3 and a molecular weight of 249.11 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 2-methoxy-4-bromophenylboronic acid with 2-methylpiperidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction Reactions: Reduction of this compound can yield various reduced boron-containing compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products: The major products formed from these reactions include substituted phenylboronic acids , boronic esters , and reduced boron compounds .
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in organic synthesis . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations . In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the methoxy and piperidinyl groups.
4-Methoxyphenylboronic Acid: Similar but does not contain the piperidinyl group.
2-Methoxyphenylboronic Acid: Lacks the piperidinyl group and has a different substitution pattern.
Uniqueness: (2-Methoxy-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and piperidinyl groups, which enhance its reactivity and versatility in organic synthesis . These functional groups allow for more diverse chemical transformations compared to simpler boronic acids .
Properties
Molecular Formula |
C13H20BNO3 |
|---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
[2-methoxy-4-(2-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c1-10-5-3-4-8-15(10)11-6-7-12(14(16)17)13(9-11)18-2/h6-7,9-10,16-17H,3-5,8H2,1-2H3 |
InChI Key |
LDKBSVDXZLTWPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















